
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H17N2Cl2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a pyrrolidine ring attached via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and 2-pyrrolidinemethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert 2-pyrrolidinemethanol to 2-pyrrolidinemethyl chloride.
Coupling Reaction: The 2-pyrrolidinemethyl chloride is then reacted with 4-methylpyridine in the presence of a base such as triethylamine (TEA) to form the desired product.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Saturated derivatives of the compound.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
科学的研究の応用
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride: Similar structure but lacks the methylene bridge.
2-(Pyrrolidin-2-ylmethyl)pyridine hydrochloride: Similar but without the methyl group on the pyridine ring.
4-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the pyrrolidine ring attached via a methylene bridge allows for unique interactions with molecular targets, making it valuable in various research applications.
特性
分子式 |
C11H18Cl2N2 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC名 |
4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-4-6-13-11(7-9)8-10-3-2-5-12-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H |
InChIキー |
JWRGOKGDRNFOQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)CC2CCCN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


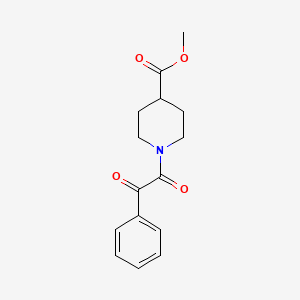
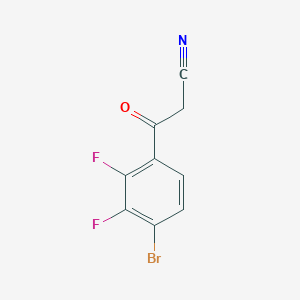
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
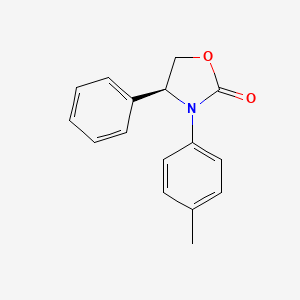
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
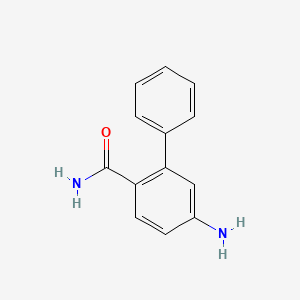
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

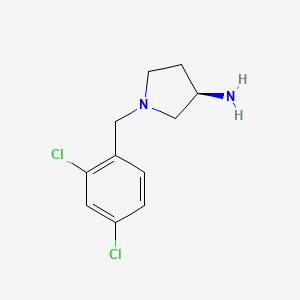
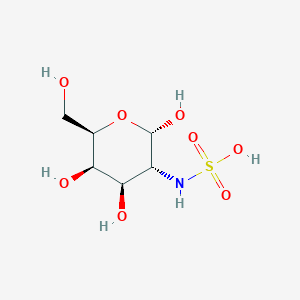
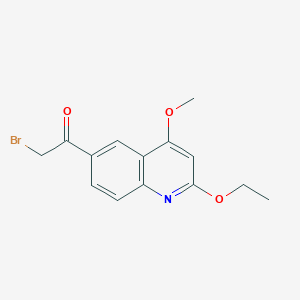

![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)

